molecular formula C19H23F6N5O B4821922 N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE

N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE

Cat. No.: B4821922
M. Wt: 451.4 g/mol
InChI Key: SWEFHRFCHPMYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE is a complex organic compound characterized by the presence of trifluoromethyl groups and pyrazole rings. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aryl iodides with trifluoromethyl copper to introduce the trifluoromethyl group . Another approach is the use of Ruppert’s reagent for the preparation of trifluoromethyl carbonyls from aldehydes and esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE is unique due to its complex structure, which combines multiple trifluoromethyl groups and pyrazole rings. This structural complexity can result in unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F6N5O/c1-3-13(30-14-6-4-5-12(14)16(28-30)19(23,24)25)17(31)26-9-11(2)10-29-8-7-15(27-29)18(20,21)22/h7-8,11,13H,3-6,9-10H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEFHRFCHPMYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC(C)CN1C=CC(=N1)C(F)(F)F)N2C3=C(CCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F6N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE
Reactant of Route 2
N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE
Reactant of Route 3
N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE
Reactant of Route 4
N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE

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